molecular formula C30H46O6 B1231136 Saponaceolide B

Saponaceolide B

Cat. No. B1231136
M. Wt: 502.7 g/mol
InChI Key: SCWVCRCOVNDPJB-REYSLUJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saponaceolide B is a natural product found in Tricholoma scalpturatum, Tricholoma saponaceum, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis : Saponaceolide B has been successfully synthesized through a process that involves coupling three fragments, highlighting its complex structure and potential for further scientific exploration (Trost & Corte, 2000).

Biological Activities and Applications

  • Antiproliferative Activities : Saponaceolide B, along with other saponaceolides, exhibited significant antiproliferative activities against human tumor cell lines, indicating potential applications in cancer research (Gozzini et al., 2018).
  • Heat Stability and Cooking Impact : Studies have shown that saponaceolide B can withstand prolonged heating during cooking, which is relevant for its stability and potential dietary implications (Yin et al., 2016).
  • Cytotoxicity and Cell Inhibition : Certain saponaceolides, including saponaceolide B, have shown inhibitor activity against various cell lines, further underscoring their potential in therapeutic applications (Yoshikawa et al., 2002).
  • Cytotoxic Activities Against Tumor Cell Lines : Saponaceolide B displayed cytotoxicities against four human tumor cell lines, suggesting its possible role in cancer treatment strategies (Feng et al., 2015).

Other Research Areas

  • Adjuvant Potentials : Saponins, including saponaceolide B, have been studied for their potential as vaccine adjuvants due to their ability to stimulate the immune system (Sun et al., 2009).

Toxicological Research

  • Toxicological Investigations : Saponaceolide B has been identified in toxic mushrooms and is associated with acute toxicity, highlighting the importance of understanding its potential risks (Yin et al., 2014).

Additional Applications

  • Aphicidal and Deterrent Activity : Saponins, including saponaceolide B, have shown strong aphicidal and deterrent activity against pests, opening avenues for their use in natural pest control (De Geyter et al., 2012).
  • NO Production Inhibitory and Cytotoxic Activities : Studies on lanostane triterpenoids including saponaceolide B have indicated their ability to inhibit nitric oxide production and exhibit cytotoxicities against cancer cell-lines (Zhang et al., 2018).

Hepatoprotective and Antioxidant Effects

  • Liver Damage Protection : Saponarin, a related compound, has shown hepatoprotective and antioxidant effects, suggesting similar potentials for saponaceolide B (Simeonova et al., 2013).

Gastric Protection

  • Gastroprotective Effects : Studies on extracts containing saponins have demonstrated significant gastroprotective effects, which may also be relevant for saponaceolide B (Arun & Asha, 2008).

Genotoxicity and Biochemical Characterization

  • Genotoxicity Assessment : Investigations have been conducted to evaluate the genotoxicity of extracts containing saponins, an area of study that could be applicable to saponaceolide B (Tavares et al., 2021).

Ethnobotanical Management of Diabetes

  • Diabetes Management : The role of saponins in managing diabetes has been explored, which might provide insights into the use of saponaceolide B in similar applications (Elekofehinti et al., 2014).

Membrane Interactions

  • Interactions with Model Membranes : Saponins' interactions with model membranes have been studied, which could be relevant to understanding saponaceolide B's mechanism of action (de Groot & Müller-Goymann, 2016).

properties

Product Name

Saponaceolide B

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(3E)-3-[2-[(1S,3R)-3-[2-[(1R,4R)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

InChI

InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9+/t21?,23-,24-,28+,29+,30?/m0/s1

InChI Key

SCWVCRCOVNDPJB-REYSLUJISA-N

Isomeric SMILES

C[C@]12CC[C@](C(O1)(C)C)(OC23CCC(CO3)CC[C@@H]4CCC(=C)[C@@H](C4(C)C)C/C=C/5\CCOC5=O)O

SMILES

CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C

Canonical SMILES

CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C

synonyms

saponaceolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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